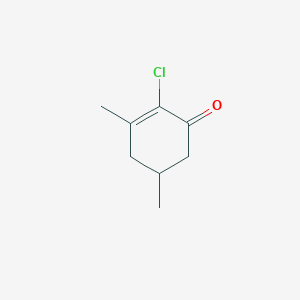

![molecular formula C9H8ClN3O2 B124160 Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate CAS No. 20367-38-8](/img/structure/B124160.png)

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate

Vue d'ensemble

Description

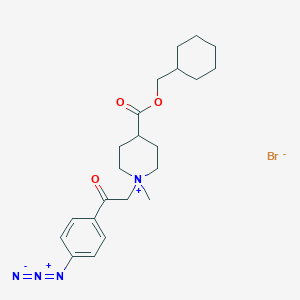

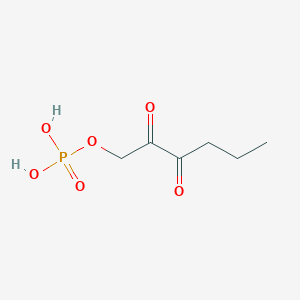

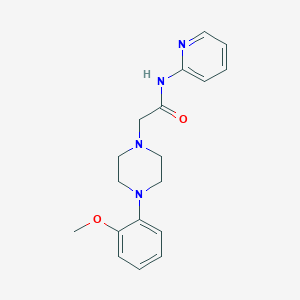

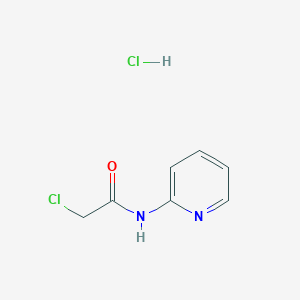

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate is a chemical compound with the CAS Number: 20367-38-8 and Linear Formula: C9H8ClN3O2 . It is an impurity for Fenbendazole , an anthelmintic (Nematodes) .

Molecular Structure Analysis

The molecular structure of Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate consists of nine carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms . The InChI Code is 1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) .Physical And Chemical Properties Analysis

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate is a solid substance . It has a molecular weight of 225.63 . The compound should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

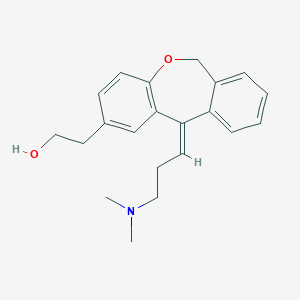

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Antimicrobial and Antiviral Applications Imidazole derivatives have shown a broad range of biological activities, including antibacterial, antimycobacterial, and antiviral properties . These compounds can be used in the development of new drugs to combat various infectious diseases .

-

Anti-inflammatory and Antitumor Applications Some imidazole derivatives have demonstrated anti-inflammatory and antitumor activities . They could potentially be used in the treatment of inflammatory diseases and various types of cancer .

-

Antidiabetic and Anti-allergic Applications Certain imidazole derivatives have shown antidiabetic and anti-allergic properties . These compounds could be used in the development of new drugs for the treatment of diabetes and allergic reactions .

-

Antiprotozoal and Antibacterial Applications Compounds such as tinidazole and ornidazole, which contain the 1, 3-diazole ring, have demonstrated antiprotozoal and antibacterial activities . They are used in the treatment of infections caused by protozoa and bacteria .

-

Inhibition of Quorum Sensing in Pseudomonas aeruginosa Certain 1H-benzo[d]imidazole based compounds have been found to inhibit quorum sensing in Pseudomonas aeruginosa, a common cause of nosocomial infections . This approach targets bacterial virulence without affecting the viability of the organism, potentially leading to a lower rate of resistance development .

-

Anthelmintic Applications Methyl [5 (6)-chlorobenzimidazole-2-yl]carbamate is an impurity for Fenbendazole, an anthelmintic (Nematodes) . Anthelmintics are drugs that are used to treat infections with parasitic worms .

-

Synthesis of Functional Molecules Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

-

Development of PqsR Inhibitors Certain 1H-benzo[d]imidazole based compounds have been found to inhibit PqsR, a bacterial cell to cell signaling system controlling virulence . This approach targets bacterial virulence without affecting the viability of the organism, potentially leading to a lower rate of resistance development .

-

Antinematodal Applications Nocodazole, which contains the 1, 3-diazole ring, is an antinematodal . It is used in the treatment of infections caused by nematodes .

-

Trypanocidal Applications Megazol, which contains the 1, 3-diazole ring, is a trypanocidal . It is used in the treatment of infections caused by Trypanosoma, a genus of kinetoplastids .

-

Anti Rheumatoid Arthritis Applications Azathioprine, which contains the 1, 3-diazole ring, is used in the treatment of rheumatoid arthritis .

-

Treatment of Hodgkin’s Disease Dacarbazine, which contains the 1, 3-diazole ring, is used in the treatment of Hodgkin’s disease .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Orientations Futures

While specific future directions for Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate were not found in the search results, it’s worth noting that imidazole and its derivatives have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests potential future research directions in exploring the properties and applications of Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate and similar compounds.

Propriétés

IUPAC Name |

methyl N-(6-chloro-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEJNRYXCWJNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437546 | |

| Record name | Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate | |

CAS RN |

20367-38-8 | |

| Record name | Carbamic acid, N-(6-chloro-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020367388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL (5-CHLORO-2-BENZIMIDAZOLYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV37KZ4CRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.